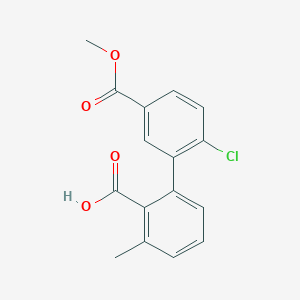
2-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95% (abbreviated as CMBF-95%) is a synthetic organic compound that has been used in laboratory experiments and research studies. CMBF-95% is a chlorinated benzoic acid derivative that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. CMBF-95% has been used as a reagent, catalyst, and inhibitor in various laboratory experiments.
作用机制
The mechanism of action of CMBF-95% is not yet fully understood. However, it is believed that CMBF-95% acts as an acid catalyst in the synthesis of various organic compounds. It is believed that CMBF-95% acts as a proton donor, allowing for the formation of new bonds between molecules. In addition, CMBF-95% has been shown to increase the rate of reaction of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMBF-95% are not yet fully understood. However, it is believed that CMBF-95% may have the potential to inhibit the activity of certain enzymes, which could lead to the inhibition of certain biochemical and physiological processes. In addition, CMBF-95% has been shown to have the potential to interact with certain proteins, which could lead to the inhibition of certain biochemical and physiological processes.
实验室实验的优点和局限性
The use of CMBF-95% in laboratory experiments has several advantages. CMBF-95% is a relatively inexpensive reagent, and it is easy to handle and store. In addition, CMBF-95% is a highly reactive compound, which makes it useful for the synthesis of various compounds. However, there are some limitations to the use of CMBF-95% in laboratory experiments. CMBF-95% is a highly corrosive compound, and it can cause skin irritation if it comes into contact with the skin. In addition, CMBF-95% can react with certain compounds, which can lead to the formation of hazardous byproducts.
未来方向
There are a number of potential future directions for the use of CMBF-95%. One potential direction is the development of new methods for the synthesis of various organic compounds. In addition, CMBF-95% could be used to design and synthesize new drugs, as well as to develop new inhibitors for certain biochemical and physiological processes. Furthermore, CMBF-95% could be used to develop new catalysts for the synthesis of various organic compounds. Finally, CMBF-95% could be used to develop new methods for the synthesis of various compounds with improved selectivity and efficiency.
合成方法
CMBF-95% can be synthesized by a two-step process. The first step involves the reaction of 2-chlorobenzaldehyde with 5-methoxycarbonylphenylmagnesium bromide in the presence of a base. This reaction produces 2-(2-chloro-5-methoxycarbonylphenyl)benzene. The second step involves the reaction of this intermediate with 4-fluorobenzoic acid in the presence of a base. This reaction yields CMBF-95%.
科学研究应用
CMBF-95% has been used for various scientific research applications, including drug design and synthesis, organic synthesis, and medicinal chemistry. CMBF-95% has been used as a reagent in the synthesis of various compounds, including 4-aryl-3-fluoro-2-hydroxybenzoic acids, 1,2,3-triazole derivatives, and 1,2,3-thiadiazoles. CMBF-95% has also been used as a catalyst in the synthesis of various organic compounds, including 1,2,3-triazole derivatives. In addition, CMBF-95% has been used as an inhibitor in the synthesis of various compounds, including 1,2,3-thiadiazoles.
属性
IUPAC Name |
2-(2-chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)8-2-5-13(16)12(6-8)11-7-9(17)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWSVMPNVNMQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691972 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methoxycarbonylphenyl)-4-fluorobenzoic acid | |
CAS RN |
1261989-63-2 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410570.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6410575.png)
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410580.png)
![4-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410588.png)

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95%](/img/structure/B6410611.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6410626.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6410646.png)





